molecular formula C16H19N5 B12246878 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenylpiperidine-4-carbonitrile

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenylpiperidine-4-carbonitrile

Cat. No.: B12246878
M. Wt: 281.36 g/mol
InChI Key: MEJYIGRYQIXYSV-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenylpiperidine-4-carbonitrile is a complex organic compound that features a triazole ring, a piperidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenylpiperidine-4-carbonitrile typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenylpiperidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The phenyl group may enhance the compound’s binding affinity to its targets, while the piperidine ring can influence the compound’s overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
  • 1-methyl-1H-1,2,4-triazole-3-carboxylate
  • 4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Uniqueness

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenylpiperidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole and piperidine rings, along with the phenyl group and carbonitrile functionality, makes this compound versatile for various applications and research studies .

Properties

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

1-[(2-methyl-1,2,4-triazol-3-yl)methyl]-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C16H19N5/c1-20-15(18-13-19-20)11-21-9-7-16(12-17,8-10-21)14-5-3-2-4-6-14/h2-6,13H,7-11H2,1H3

InChI Key

MEJYIGRYQIXYSV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CN2CCC(CC2)(C#N)C3=CC=CC=C3

Origin of Product

United States

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